molecular formula C15H22N2O4 B12094534 Boc-(S)-2-amino-3-(benzylamino)propanoic acid

Boc-(S)-2-amino-3-(benzylamino)propanoic acid

Cat. No.: B12094534
M. Wt: 294.35 g/mol
InChI Key: OJPNNZUWQFBECJ-UHFFFAOYSA-N
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Description

Boc-(S)-2-amino-3-(benzylamino)propanoic acid: is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids, specifically designed to protect the amino group during peptide synthesis. The Boc group, or tert-butyloxycarbonyl group, is a common protecting group for amines, which can be removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-2-amino-3-(benzylamino)propanoic acid typically involves the protection of the amino group using the Boc group. The process begins with the amino acid, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Mechanism of Action

The primary function of Boc-(S)-2-amino-3-(benzylamino)propanoic acid is to protect the amino group during chemical reactions. The Boc group stabilizes the amino group, preventing it from reacting with other reagents. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine. This allows for the selective modification of the amino acid without unwanted side reactions .

Comparison with Similar Compounds

Uniqueness: Boc-(S)-2-amino-3-(benzylamino)propanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OJPNNZUWQFBECJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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